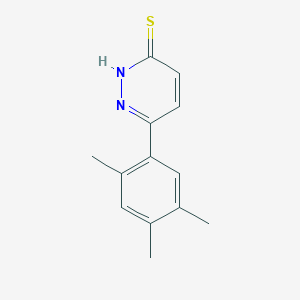

6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridazine derivatives, which includes “6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol”, has been reported in the literature . The condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst gives the corresponding ethoxymethyleneamino intermediate . This intermediate was then allowed to react with ammonium hydroxide at 70 °C affording the desired product .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as pyrimidine-2-thiol derivatives, is a significant area of research. These compounds are synthesized using starting compounds that undergo reactions to form novel derivatives with potential antioxidant and anti-inflammatory activities. The process involves condensation reactions, cyclocondensation with hydrazine hydrate, and further reactions to produce target compounds with immense biological activities (Shehab, Abdellattif, & Mouneir, 2018).

Herbicidal Activities

Novel pyridazine derivatives have been synthesized and evaluated for their herbicidal activities. These compounds exhibit bleaching effects and are effective against certain plants, demonstrating their potential as commercial herbicides. The synthesis involves multiple steps, including the creation of an important intermediate, followed by the formation of the pyridazine derivatives, which are then tested for their efficacy in inhibiting chlorophyll and controlling dicotyledonous plants (Xu et al., 2008).

Antibacterial Activity

The development of novel thieno[2,3-c]pyridazines and their derivatives for antibacterial purposes has been explored. These compounds are synthesized from specific starting materials, undergoing reactions that yield new compounds with evaluated antibacterial activities. Such research underscores the potential of pyridazine derivatives in contributing to the development of new antibacterial agents (Al-Kamali et al., 2014).

Corrosion Inhibition

Pyridazine derivatives have been investigated for their role as corrosion inhibitors for mild steel in acidic solutions. The studies involve gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques to evaluate the corrosion inhibition performance, demonstrating the potential of these compounds in protecting metals from corrosion (Khadiri et al., 2016).

Catalysis and Material Science

Research into the use of pyridazine-based compounds in catalysis and material science has shown promising results. For example, the synthesis of Ru complexes for water oxidation highlights the role of these compounds in facilitating chemical reactions important for energy conversion processes (Zong & Thummel, 2005).

Mécanisme D'action

While the mechanism of action for “6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol” is not explicitly mentioned in the searched resources, pyridazine derivatives have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .

Propriétés

IUPAC Name |

3-(2,4,5-trimethylphenyl)-1H-pyridazine-6-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S/c1-8-6-10(3)11(7-9(8)2)12-4-5-13(16)15-14-12/h4-7H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOICLIMOIQQEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=NNC(=S)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4,5-Trimethylphenyl)pyridazine-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2723477.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2723479.png)

![4-ethyl-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2723485.png)

![1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2723493.png)

![2-[[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2723494.png)

![3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723495.png)